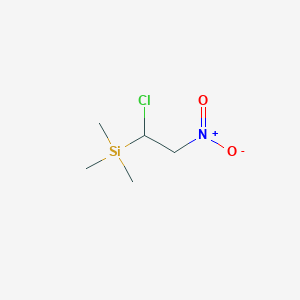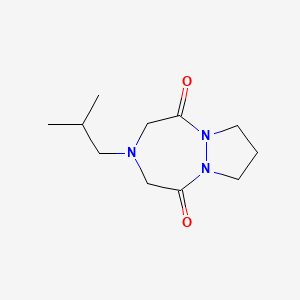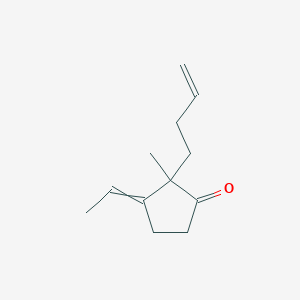
3H-Phenoxazin-3-one, 7-(heptyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Phenoxazin-3-one, 7-(heptyloxy)- is a chemical compound with the molecular formula C17H17NO3. It belongs to the phenoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phenoxazin-3-one, 7-(heptyloxy)- typically involves the reaction of phenoxazine derivatives with heptyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3H-Phenoxazin-3-one, 7-(heptyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: The heptyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted phenoxazine derivatives .
Aplicaciones Científicas De Investigación
3H-Phenoxazin-3-one, 7-(heptyloxy)- has several scientific research applications:
Chemistry: It is used as a fluorogenic indicator for various chemical reactions.
Biology: The compound is employed in cell viability assays due to its fluorescence properties.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 3H-Phenoxazin-3-one, 7-(heptyloxy)- involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are due to its ability to interact with esterase enzymes, leading to the cleavage of the heptyloxy group and subsequent fluorescence emission .
Comparación Con Compuestos Similares
Similar Compounds
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one: This compound is similar in structure but has an isobutoxycarbonyloxy group instead of a heptyloxy group.
7-Hydroxy-3H-phenoxazin-3-one: This compound has a hydroxy group at the 7-position instead of a heptyloxy group.
Uniqueness
3H-Phenoxazin-3-one, 7-(heptyloxy)- is unique due to its specific heptyloxy substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in fluorescence-based assays and optoelectronic devices .
Propiedades
Número CAS |
87687-00-1 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
7-heptoxyphenoxazin-3-one |
InChI |
InChI=1S/C19H21NO3/c1-2-3-4-5-6-11-22-15-8-10-17-19(13-15)23-18-12-14(21)7-9-16(18)20-17/h7-10,12-13H,2-6,11H2,1H3 |
Clave InChI |
HXVNQNXNSREMOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



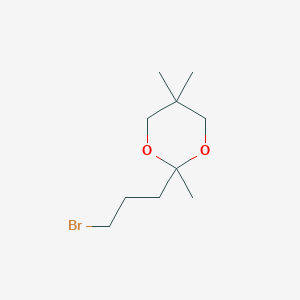
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)

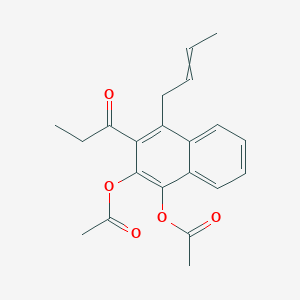

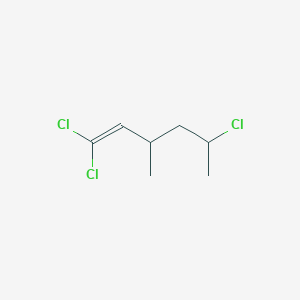

![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
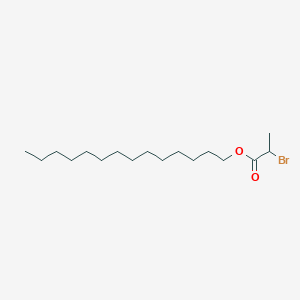
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)
